3-Methylcytidine
Descripción general
Descripción
La 3-Metilcitidina es un nucleósido modificado que se encuentra en varias moléculas de ARN. Es un derivado de la citidina, donde un grupo metilo está unido al tercer carbono del anillo de citosina. Esta modificación juega un papel crucial en la estabilidad, estructura y función del ARN, influyendo en la expresión genética y los procesos celulares .
Mecanismo De Acción
La 3-Metilcitidina ejerce sus efectos modificando la estructura del ARN. Esta modificación puede influir en la estabilidad, plegamiento y función de las moléculas de ARN. Interactúa con proteínas y enzimas específicas, afectando procesos como la traducción y el empalme del ARN. La metilación de los residuos de citidina también puede afectar el reconocimiento y la unión del ARN por otras moléculas, modulando así la expresión genética .
Compuestos Similares:
5-Metilcitidina: Otro derivado de citidina metilado, pero con el grupo metilo en el quinto carbono.
N4-Acetilcitidina: Un derivado de citidina con un grupo acetilo en el cuarto nitrógeno.
2’-O-Metilcitidina: Un derivado de citidina con un grupo metilo en la posición 2’ hidroxilo de la ribosa.
Singularidad: La 3-Metilcitidina es única debido a su metilación específica en el tercer carbono del anillo de citosina. Esta modificación específica tiene efectos distintos en la estructura y función del ARN en comparación con otras citidinas metiladas. Su papel en la sintonización fina de la expresión genética y su potencial como biomarcador la convierten en un compuesto de gran interés en diversos campos de investigación .
Análisis Bioquímico
Biochemical Properties
3-Methylcytidine is formed by the methylation of cytidine at the nitrogen atom at position 3 (N3). This modification is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of this compound in tRNA is particularly important for maintaining the correct structure and function of the anticodon loop, which is essential for accurate translation .
Cellular Effects
This compound has significant effects on various cellular processes. In tRNA, the presence of this compound at position 32 (m3C32) is crucial for maintaining the correct structure of the anticodon loop, which ensures accurate decoding during translation . The absence of this modification can lead to impaired cytoplasmic and mitochondrial translation, reduced stem cell pluripotency, and impaired mitochondrial function . In mRNA, this compound can influence gene expression by modulating the stability and function of the RNA molecule .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific methyltransferases that catalyze its formation. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme recognizes specific sequence motifs within the tRNA and catalyzes the transfer of a methyl group to the cytidine residue. The presence of this compound in the anticodon loop of tRNA is essential for maintaining the correct structure and function of the tRNA molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this modification can influence its long-term effects on cellular function. For example, the absence of this compound in tRNA can lead to impaired translation and reduced stem cell pluripotency over time . Additionally, the development of quantitative, transcriptome-wide mapping approaches has revealed that this compound is a dynamic modification that can contribute to fine-tuning gene expression under different conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this modification can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, studies have shown that the absence of this compound in tRNA can lead to impaired translation and reduced stem cell pluripotency
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biogenesis and function of tRNA and mRNA. The methylation of cytidine at position 3 is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme is targeted to mitochondria via an N-terminal pre-sequence, where it catalyzes the formation of this compound in mitochondrial tRNAs . The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it is found in tRNA and mRNA molecules . The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation . Additionally, the presence of this compound in mRNA can influence gene expression by modulating the stability and function of the RNA molecule .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3-Metilcitidina típicamente involucra la metilación de la citidina. Un método común es el uso de yoduro de metilo como agente metilante en presencia de una base como el hidruro de sodio. La reacción se lleva a cabo en un solvente aprótico como la dimetilformamida a temperaturas elevadas .
Métodos de Producción Industrial: La producción industrial de 3-Metilcitidina puede involucrar métodos enzimáticos utilizando metiltransferasas específicas. Estas enzimas catalizan la transferencia de un grupo metilo desde la S-adenosilmetionina a los residuos de citidina en el ARN, produciendo 3-Metilcitidina .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 3-Metilcitidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Las condiciones oxidativas pueden conducir a la formación de 3-metilúraco.
Reducción: Las reacciones de reducción pueden eliminar potencialmente el grupo metilo, volviéndolo a la citidina.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo metilo con otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: Haluros de alquilo u otros nucleófilos en presencia de una base.
Principales Productos:
Oxidación: 3-Metilúraco.
Reducción: Citidina.
Sustitución: Diversas citidinas sustituidas dependiendo del nucleófilo utilizado.
4. Aplicaciones en la Investigación Científica
La 3-Metilcitidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar modificaciones de nucleósidos y sus efectos en la estructura y función del ARN.
Biología: Desempeña un papel en la regulación de la expresión genética y la estabilidad del ARN.
Medicina: Biomarcador potencial para ciertas enfermedades y condiciones.
Industria: Se utiliza en la síntesis de ARN modificado para fines terapéuticos e investigativos.
Aplicaciones Científicas De Investigación
3-Methylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: Plays a role in the regulation of gene expression and RNA stability.
Medicine: Potential biomarker for certain diseases and conditions.
Industry: Used in the synthesis of modified RNA for therapeutic and research purposes.
Comparación Con Compuestos Similares
5-Methylcytidine: Another methylated cytidine derivative, but with the methyl group at the fifth carbon.
N4-Acetylcytidine: A cytidine derivative with an acetyl group at the fourth nitrogen.
2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’ hydroxyl position of the ribose.
Uniqueness: 3-Methylcytidine is unique due to its specific methylation at the third carbon of the cytosine ring. This specific modification has distinct effects on RNA structure and function compared to other methylated cytidines. Its role in fine-tuning gene expression and its potential as a biomarker make it a compound of significant interest in various fields of research .
Actividad Biológica
3-Methylcytidine (m³C) is a modified nucleoside found in various RNA species, particularly tRNA and mRNA. Its biological activity has garnered significant attention due to its implications in RNA stability, translation efficiency, and potential roles in various diseases. This article synthesizes current research findings on m³C, highlighting its biochemical properties, enzymatic modifications, and relevance in cellular processes.
1. Overview of this compound
This compound is a methylated form of cytidine, where a methyl group is added at the 3-position of the cytosine ring. This modification can influence the structure and function of RNA molecules, affecting their interactions with other cellular components.
1.1 Historical Context
The presence of m³C was first identified in tRNA in the early 1970s. Since then, research has expanded to explore its occurrence in mRNA and other RNA types, revealing its widespread significance across different organisms .
2. Enzymatic Modification and Mechanisms
The addition of m³C to RNA is catalyzed by specific methyltransferases. Recent studies have identified several key enzymes responsible for this modification:
- METTL2A/B : These enzymes are crucial for installing m³C at position C32 in tRNAs.
- METTL6 : Involved in the methylation process, particularly in response to cellular stress.
- METTL8 : Its expression levels have been correlated with various cancers, suggesting a role in tumor biology .
The recognition of substrate tRNAs by these methyltransferases is influenced by sequence motifs within the anticodon loop and the presence of other modified nucleotides. The interplay between m³C and other modifications like t6A37 enhances the structural integrity of tRNA and its functional capacity during translation .
3.1 Influence on RNA Structure and Stability
Methylation at the 3-position alters base pairing properties. Studies indicate that m³C disrupts the stability of Watson-Crick base pairs, particularly affecting C:G pairing fidelity. This disruption can lead to increased mutation rates during reverse transcription processes .
3.2 Role in Translation
The presence of m³C is critical for proper tRNA function. Lack of this modification has been shown to impair translation efficiency, indicating that m³C plays a significant role in codon-anticodon recognition during protein synthesis .
4. Implications in Disease
Research has linked alterations in m³C levels to various diseases, including cancer and metabolic disorders:
- Cancer : Elevated expression levels of METTL8 have been associated with poor prognosis in pancreatic adenocarcinoma, while its downregulation correlates with better outcomes in low-grade gliomas .
- Metabolic Disorders : Changes in m³C modifications may also influence metabolic pathways, although this area requires further investigation .
5. Case Studies
Several studies illustrate the biological activity of m³C:
- A study utilizing HAC-seq (Hydrazine-Aniline Cleavage sequencing) profiled m³C modifications across human cell types, revealing that tRNAs are the predominant species modified by m³C .
- Another investigation into METTL8 knockout models demonstrated significant reductions in m³C levels within liver tissues, correlating these changes with altered translation dynamics .
6. Data Summary
The following table summarizes key findings related to the biological activity and significance of this compound:
Feature | Detail |
---|---|
Modification Type | Methylation at the 3-position of cytidine (m³C) |
Key Enzymes | METTL2A/B, METTL6, METTL8 |
Biological Role | Influences RNA structure/stability; essential for translation |
Disease Associations | Linked to cancer prognosis; metabolic disorders |
Research Techniques Used | HAC-seq for profiling; reverse transcription assays |
7. Conclusion
The biological activity of this compound is multifaceted, influencing RNA stability, translation efficiency, and disease progression. Ongoing research continues to uncover the complexities surrounding this modification and its potential therapeutic implications.
Future studies are needed to fully elucidate the mechanisms by which m³C affects RNA function and to explore its roles across different biological contexts.
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-64-9 | |
Record name | 3-Methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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